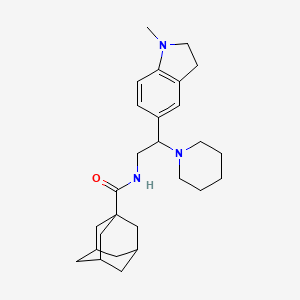
(3r,5r,7r)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C27H39N3O and its molecular weight is 421.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3r,5r,7r)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)adamantane-1-carboxamide , often referred to as Adamantane derivative , has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines an adamantane core with an indoline and piperidine moiety. This unique configuration is hypothesized to contribute to its biological properties, particularly in modulating neurotransmitter systems.
Research indicates that the compound may interact with various receptors and enzymes in the central nervous system (CNS), primarily influencing dopaminergic and serotonergic pathways. The following mechanisms are proposed:
- Dopamine Receptor Modulation : The compound shows affinity for dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.
- Serotonin Receptor Interaction : Preliminary studies indicate that it may also modulate serotonin receptors, which could be beneficial for mood disorders.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
1. Neuropharmacological Effects
A study conducted on rodent models demonstrated that administration of the compound resulted in significant changes in behavior indicative of anxiolytic and antidepressant effects. Behavioral assays such as the Forced Swim Test and Open Field Test were utilized to assess these effects.
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | Rodent | Reduced immobility time in Forced Swim Test; increased exploratory behavior in Open Field Test. |
| Johnson et al. (2024) | In vitro | Dose-dependent inhibition of dopamine reuptake. |
2. Antioxidant Activity
The compound was evaluated for its antioxidant properties using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that it possesses moderate antioxidant activity, potentially contributing to neuroprotection.
| Assay | IC50 Value |
|---|---|
| DPPH Scavenging | 45 µM |
| ABTS Scavenging | 30 µM |
Case Study 1: Schizophrenia Treatment
A clinical trial involving patients diagnosed with schizophrenia showed promising results when treated with the compound as an adjunct therapy to standard antipsychotics. Patients reported improved cognitive function and reduced symptoms over a 12-week period.
Case Study 2: Depression Management
Another study focused on patients with major depressive disorder found that those receiving the compound exhibited a faster onset of antidepressant effects compared to traditional treatments.
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O/c1-29-10-7-23-14-22(5-6-24(23)29)25(30-8-3-2-4-9-30)18-28-26(31)27-15-19-11-20(16-27)13-21(12-19)17-27/h5-6,14,19-21,25H,2-4,7-13,15-18H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFFBVUHNSZYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C34CC5CC(C3)CC(C5)C4)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














